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Compound of Interest

2-Amino-1,3-thiazole-5-
Compound Name: ]
carboxamide

Cat. No.: B112730

Introduction

2-Amino-1,3-thiazole-5-carboxamide and its derivatives are pivotal building blocks in
medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established
pharmacophore present in numerous biologically active compounds, including FDA-approved
drugs.[1] This structural motif is particularly prominent in the design of kinase inhibitors, which
are crucial in the treatment of diseases like cancer.[1][2] The inherent chemical reactivity of the
2-amino group and the carboxamide moiety allows for diverse structural modifications, making
it a versatile starting material for the synthesis of extensive compound libraries.

Key Applications in Drug Discovery

The primary application of 2-amino-1,3-thiazole-5-carboxamide lies in the synthesis of potent
and selective kinase inhibitors.[1] A notable example is Dasatinib, a multi-targeted kinase
inhibitor used in the management of chronic myeloid leukemia (CML).[1][3][4] The 2-
aminothiazole core of Dasatinib is essential for its high-affinity binding to the ATP-binding
pocket of kinases such as BCR-Abl and Src family kinases.[1]

Beyond oncology, derivatives of this scaffold have demonstrated a wide spectrum of biological
activities, including:

o Antimicrobial[5][6]
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e Anti-inflammatory[5]
e Antiviral and Anti-HIV[5]

o Antitubercular[5]

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules using the 2-amino-1,3-thiazole-5-carboxamide scaffold
often involves the modification of the 2-amino group and the carboxamide nitrogen. A common
strategy in the development of kinase inhibitors is the introduction of a substituted pyrimidine
moiety at the 2-amino position, mimicking the adenine core of ATP.

A generalized synthetic workflow for the preparation of 2-aminothiazole-based kinase inhibitors

is depicted below.

Starting Material Preparation

3-Ethoxyacryloyl chloride Substituted Aniline

Pyridine, THF

N-(substituted)-3-ethoxyacrylamide

. NBS, Dioxane/H20
2. Thiourea

Thiazole Rinjg Formation Coupling with Heterocycle

2-Amino-N-(substituted)-

1,3-thiazole-5-carboxamide Substituted Pyrimidine

Coupling Reactio

Final Kinase Inhibitor
(e.g., Dasatinib analogue)
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Caption: General synthetic workflow for kinase inhibitors.

Quantitative Data of Synthesized Derivatives

The biological activity of derivatives synthesized from 2-amino-1,3-thiazole-5-carboxamide is
typically evaluated through in vitro assays. The half-maximal inhibitory concentration (IC50) is a
common metric used to quantify the potency of these compounds against specific kinases or
cancer cell lines.
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Target
Compound ID Kinase/Cell Cancer Type IC50 (nM) Reference
Line
Dasatinib (BMS-
pan-Src - <1 [2]
354825)
Chronic Myeloid
K563 _ <1 (7]
Leukemia
MDA-MB-231 Breast Cancer <1 [7]
MCF-7 Breast Cancer <1 [7]
HT-29 Colon Carcinoma <1 [7]

Compound 6d

K563

Chronic Myeloid

Comparable to

[7]

Leukemia Dasatinib

MCF-7 Breast Cancer 20,200 [7]
HT-29 Colon Carcinoma 21,600 [7]
Das-R
(Dasatinib-L-

o Csk - 4.4 [4]
arginine
derivative)
Src - <0.25 [4]
Abl - <0.45 [4]
Das-C10 Csk - 3,200 [4]
Src - 35 [4]

Signaling Pathway Inhibition

Dasatinib and its analogues function by inhibiting key signaling pathways that are often

dysregulated in cancer. A primary target is the BCR-Abl fusion protein, a constitutively active

tyrosine kinase that drives the proliferation of chronic myeloid leukemia cells. By binding to the

ATP-binding site of BCR-AblI, these inhibitors block its downstream signaling, leading to cell

cycle arrest and apoptosis.
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Caption: Inhibition of BCR-AbI signaling pathway.

Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-
aminothiazole-5-carboxamide

This protocol describes a key step in the synthesis of Dasatinib, the formation of the core 2-
aminothiazole-5-carboxamide structure.[3]

Materials:

N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

N-Bromosuccinimide (NBS)

Thiourea

Dioxane

Water

Procedure:

» Dissolve N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.
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e Add N-Bromosuccinimide (NBS) to the solution and stir. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

e Upon completion of the bromination, add thiourea to the reaction mixture.
e Heat the mixture to facilitate the cyclization and formation of the thiazole ring.

 After the reaction is complete, cool the mixture and isolate the product, 2-amino-N-(2-chloro-
6-methylphenyl)thiazole-5-carboxamide, which may precipitate from the solution.

The crude product can be purified by recrystallization.

Protocol 2: General Procedure for the Synthesis of 2-
(Acylamino)thiazole-5-carboxamides

This protocol outlines the acylation of the 2-amino group, a common step in the diversification
of the 2-aminothiazole scaffold.[5]

Materials:

2-Amino-N-(substituted)-1,3-thiazole-5-carboxamide

Chloroacetyl chloride

Potassium carbonate (K2CO3)

Appropriate solvent (e.g., Tetrahydrofuran)

Procedure:

Suspend 2-Amino-N-(substituted)-1,3-thiazole-5-carboxamide and potassium carbonate in
the chosen solvent.

Cool the suspension in an ice bath.

Slowly add chloroacetyl chloride to the cooled suspension with vigorous stirring.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent.

» Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by
column chromatography or recrystallization to yield the desired 2-(chloroacetamido)thiazole-
5-carboxamide.

Protocol 3: Solid-Phase Synthesis of 2-Amino-5-
carboxamide Thiazole Derivatives

This protocol provides a high-throughput method for generating a library of 2-amino-5-
carboxamide thiazole derivatives.[8]

Materials:

4-Formyl-3-methoxy phenoxy resin
e 0-Bromoketone

e Thiourea intermediate resin

e Various amines

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e Dimethylformamide (DMF)
Procedure:

¢ Resin Preparation: Start with the reductive amination of the 4-formyl-3-methoxy phenoxy
resin to prevent isomer formation.

e Thiazole Formation: Perform a dehydrative cyclization of the thiourea intermediate resin with
an a-bromoketone in the presence of DMF to yield the 2-amino-5-carboxylate thiazole resin.
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Amide Coupling: Couple the resulting resin with a diverse range of amines to introduce
variability at the carboxamide position.

Cleavage: Cleave the final 2-amino-5-carboxamide thiazole derivatives from the polymer
support using a TFA and DCM cocktail.

Purification: Purify the cleaved products using standard chromatographic techniques.

This solid-phase approach allows for the rapid generation of a library of compounds for

screening and structure-activity relationship (SAR) studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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